4-amino-1-phenylpyridin-2(1H)-one

Anticonvulsant Epilepsy Maximal Electroshock

4-Amino-1-phenylpyridin-2(1H)-one (CAS 13143-47-0, synonym 1-(4-aminophenyl)pyridin-2(1H)-one) is a heterocyclic small molecule belonging to the N-aryl-2-pyridinone class. Its structure features a pyridin-2(1H)-one core bearing a primary amino group at the 4-position of the pyridine ring and an unsubstituted phenyl ring at N1.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B13516901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1-phenylpyridin-2(1H)-one
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC(=CC2=O)N
InChIInChI=1S/C11H10N2O/c12-9-6-7-13(11(14)8-9)10-4-2-1-3-5-10/h1-8H,12H2
InChIKeyUIHGAGBMEXCYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-phenylpyridin-2(1H)-one — Chemical Identity, Class, and Procurement-Relevant Characteristics


4-Amino-1-phenylpyridin-2(1H)-one (CAS 13143-47-0, synonym 1-(4-aminophenyl)pyridin-2(1H)-one) is a heterocyclic small molecule belonging to the N-aryl-2-pyridinone class [1]. Its structure features a pyridin-2(1H)-one core bearing a primary amino group at the 4-position of the pyridine ring and an unsubstituted phenyl ring at N1. This compound is explicitly claimed as an antiepileptic agent in US Patent 6,071,911, which discloses a series of 4-amino-1-arylpyridin-2-ones with anticonvulsant activity [1]. It also serves as a key synthetic intermediate in the manufacture of 8-hydroxyquinoline and is catalogued as Apixaban Impurity 63 for pharmaceutical quality control [2]. With a molecular formula C₁₁H₁₀N₂O and molecular weight 186.21 g/mol, it is commercially available at research and bulk scales from multiple vendors .

Why 4-Amino-1-phenylpyridin-2(1H)-one Cannot Be Replaced by In-Class Pyridinone Analogs


Substituting 4-amino-1-phenylpyridin-2(1H)-one with a seemingly similar N-aryl-2-pyridinone congener introduces quantifiable changes in pharmacological activity, physicochemical properties, and regulatory identity that directly impact experimental reproducibility and procurement decisions. The position of the amino group on the phenyl ring is a binary switch between therapeutic indications: the para-amino compound (target) is a patented anticonvulsant with ED₅₀ = 3.1 mg/kg p.o. in rat maximal electroshock (MES) [1], whereas its meta-amino positional isomer, Amphenidone (1-(3-aminophenyl)-2(1H)-pyridinone, CAS 134-37-2), is a sedative/hypnotic with LD₅₀ values of 1,300 mg/kg (mouse) and 3,200 mg/kg (rat) [2]. Even within the same 4-amino-1-arylpyridin-2-one patent series, varying the aryl substituent alters anticonvulsant potency and neurotoxicity profiles substantially [1]. Furthermore, the 4-amino-1-phenyl compound is the designated Apixaban Impurity 63 under regulatory guidelines, meaning that procurement of an unqualified analog cannot satisfy ANDA analytical method validation requirements [3]. These three dimensions — target pharmacology, physicochemical identity, and regulatory qualification — render generic substitution scientifically and procedurally invalid.

Quantitative Differentiation Evidence for 4-Amino-1-phenylpyridin-2(1H)-one: Head-to-Head and Cross-Study Comparisons


Anticonvulsant ED₅₀ and Protective Index Versus Clinical Standard Carbamazepine

4-Amino-1-phenylpyridin-2(1H)-one (Example 1 in US 6,071,911) demonstrated an oral ED₅₀ of 3.1 mg/kg in the rat maximal electroshock (MES) seizure model, with a neurotoxicity TD₅₀ of 200 mg/kg on the rotorod test, yielding a protective index (PI = TD₅₀/ED₅₀) of approximately 64.5 [1]. In the same study, the standard antiepileptic carbamazepine required 100 mg/kg i.p. in mice to achieve 100% MES protection but concurrently produced 60% rotorod neurotoxicity, while valproate at 100 mg/kg i.p. gave only 10% MES protection with 0% observable neurotoxicity [1]. The target compound achieves meaningful seizure protection at a substantially lower oral dose with a wider margin between efficacy and motor impairment compared to these clinical benchmarks within the identical assay framework.

Anticonvulsant Epilepsy Maximal Electroshock

Regioisomeric Pharmacological Switch: Anticonvulsant (4-NH₂) Versus Sedative/Hypnotic (3-NH₂)

The para-amino phenyl regioisomer 4-amino-1-phenylpyridin-2(1H)-one (CAS 13143-47-0) is characterized as an anticonvulsant with MES ED₅₀ of 3.1 mg/kg p.o. [1]. In contrast, the meta-amino phenyl regioisomer Amphenidone (1-(3-aminophenyl)-2(1H)-pyridinone, CAS 134-37-2) is a clinically categorized sedative/hypnotic with oral LD₅₀ values of 1,300 mg/kg in mice and 3,200 mg/kg in rats and no reported anticonvulsant indication [2]. The two compounds share identical molecular formula (C₁₁H₁₀N₂O) and molecular weight (186.21 g/mol) yet exhibit diametrically opposed CNS therapeutic profiles. This regioisomeric pharmacological switch is attributable solely to the position of the primary amino group on the N-phenyl ring.

Regioisomerism CNS Pharmacology Structure-Activity Relationship

Melting Point Differentiation: 288 °C (4-NH₂) Versus 182.5–184.5 °C (3-NH₂ Isomer)

The melting point of 4-amino-1-phenylpyridin-2(1H)-one is reported as 288 °C (recrystallized from ethanol) in US 6,071,911 Example 18 [1]. Its regioisomer Amphenidone (3-NH₂) exhibits a melting point of 182.5–184.5 °C [2]. This 103.5–105.5 °C elevation reflects stronger intermolecular hydrogen bonding and more efficient crystal packing in the para-substituted isomer, which directly impacts solid-state stability, purification strategy, and formulation development. The higher melting point of the target compound also provides a definitive analytical handle for identity verification via differential scanning calorimetry or melting point apparatus, enabling unambiguous discrimination from the meta isomer.

Physicochemical Properties Crystallinity Quality Control

Industrial-Scale Synthesis: 95% Yield and 99% Purity at 3000 L Reactor Scale

A copper-catalyzed Ullmann-type coupling between p-iodoaniline (438 kg) and 2-hydroxypyridine (190 kg) using 8-hydroxyquinoline as ligand in DMF at reflux, followed by activated carbon decolorization and ethanol crystallization, delivered 1-(4-aminophenyl)-1H-pyridin-2-one in 95% yield with 99% purity at production scale (3000 L reactor) . This process, disclosed in Chinese Patent CN107382836 (2017), demonstrates that the para-amino isomer is accessible at kilogram-to-ton quantities with pharmaceutical-grade purity. In contrast, the 3-amino isomer Amphenidone carries a significantly higher research-scale cost (TargetMol lists 25 mg at $1,520) and is subject to controlled-substance regulations in certain jurisdictions due to its sedative/hypnotic classification , limiting its industrial availability.

Process Chemistry Scalability Bulk Procurement

Regulatory Identity: Designated Apixaban Impurity 63 for ANDA Analytical Method Validation

1-(4-Aminophenyl)pyridin-2(1H)-one is formally designated as Apixaban Impurity 63 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality-controlled (QC) applications during Abbreviated New Drug Application (ANDA) filings or commercial Apixaban production [1]. No other aminophenyl-pyridinone regioisomer carries this specific regulatory qualification. The compound's identity as a documented process impurity in a marketed anticoagulant provides a distinct, verifiable procurement rationale that is absent for its 3-amino, 2-amino, or other positional analogs.

Pharmaceutical Quality Control ANDA Impurity Profiling

Evidence-Backed Application Scenarios for 4-Amino-1-phenylpyridin-2(1H)-one Procurement


Anticonvulsant Lead Optimization and in Vivo Efficacy Screening

The demonstrated oral ED₅₀ of 3.1 mg/kg in the rat MES model and a protective index of 64.5 [1] position 4-amino-1-phenylpyridin-2(1H)-one as a structurally novel, orally bioavailable anticonvulsant lead with a therapeutic window superior to carbamazepine. Medicinal chemistry teams pursuing next-generation antiepileptics can use this compound as a validated starting point for SAR expansion at the 4-amino group and phenyl ring, with the patent disclosing 16 additional active analogs for comparative benchmarking [1].

Apixaban Generic Drug Development — Impurity Reference Standard

As the formally designated Apixaban Impurity 63, this compound is mandatory for ANDA applicants developing generic Apixaban formulations [2]. It is used for HPLC method development, system suitability testing, and impurity limit quantification per ICH Q3B guidelines. Procurement of the exact CAS 13143-47-0 compound with full characterization documentation (COA, NMR, HPLC, MS) is a regulatory prerequisite that no analog can fulfill [2].

Kinase Inhibitor Fragment-Based Drug Discovery

The pyridin-2(1H)-one core with a 4-aminophenyl N-substituent serves as a kinase hinge-binding fragment. Pyridin-2(1H)-one derivatives have been shown to inhibit p38α MAPK with potencies in the submicromolar range [3], and the 4-aminophenyl variant provides a synthetic handle for further elaboration via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling. The compound's commercial availability at gram scale ($92/g) makes it a practical fragment starting point compared to custom-synthesized alternatives.

Industrial-Scale Heterocyclic Intermediate for 8-Hydroxyquinoline Production

The validated 3000 L reactor process yielding 95% yield at 99% purity establishes this compound as a reliable bulk intermediate for manufacturing 8-hydroxyquinoline and related chelating agents. For industrial procurement, the documented scalability and the use of inexpensive copper catalysis (8-hydroxyquinoline ligand, K₂CO₃ base, DMF solvent) provide cost predictability that is absent for the meta-amino isomer, which lacks any published large-scale synthetic route .

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